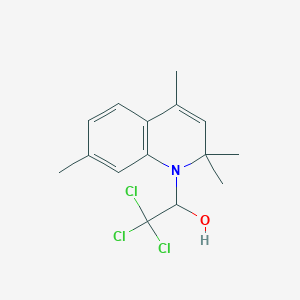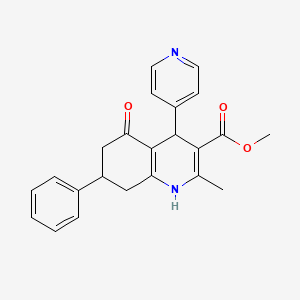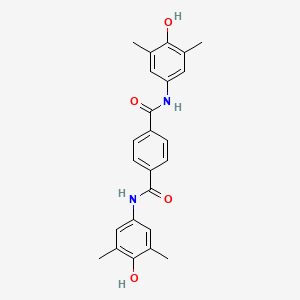
2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol, also known as TCDDOH, is a synthetic compound that has been widely used in scientific research. TCDDOH is a derivative of quinoline and has been used as a tool for studying the biochemical and physiological effects of various compounds.
作用機序
2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol acts as an agonist for the AhR pathway. When 2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol binds to the AhR, it induces the expression of various genes that are involved in the regulation of physiological processes. 2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol also induces the expression of cytochrome P450 enzymes, which are involved in the metabolism of various compounds.
Biochemical and Physiological Effects:
2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol has been shown to induce the expression of various genes involved in the regulation of physiological processes, including the immune system, the nervous system, and the cardiovascular system. 2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol has also been shown to induce the expression of cytochrome P450 enzymes, which are involved in the metabolism of various compounds.
実験室実験の利点と制限
The advantages of using 2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol in lab experiments include its ability to induce the expression of various genes involved in the regulation of physiological processes and its ability to induce the expression of cytochrome P450 enzymes. The limitations of using 2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol in lab experiments include its potential toxicity and its limited solubility in water.
将来の方向性
For the use of 2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol in scientific research include the development of new compounds that can selectively activate or inhibit the AhR pathway, the development of new methods for the synthesis of 2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol, and the investigation of the potential therapeutic applications of 2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol. Additionally, further research is needed to better understand the biochemical and physiological effects of 2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol and its potential toxicity.
合成法
2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol can be synthesized through a multi-step process. The first step involves the synthesis of 2,2,2-trichloroethyl chloroformate from 2,2,2-trichloroethanol and phosgene. The second step involves the reaction of 2,2,2-trichloroethyl chloroformate with 2,2,4,7-tetramethylquinoline to form 2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethyl chloroformate. The final step involves the reaction of 2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethyl chloroformate with sodium hydroxide to form 2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol.
科学的研究の応用
2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol has been used in scientific research as a tool for studying the biochemical and physiological effects of various compounds. 2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol has been used to study the effects of compounds on the aryl hydrocarbon receptor (AhR) pathway, which is involved in the regulation of various physiological processes. 2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol has also been used to study the effects of compounds on the expression of cytochrome P450 enzymes, which are involved in the metabolism of various compounds.
特性
IUPAC Name |
2,2,2-trichloro-1-(2,2,4,7-tetramethylquinolin-1-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl3NO/c1-9-5-6-11-10(2)8-14(3,4)19(12(11)7-9)13(20)15(16,17)18/h5-8,13,20H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHXOILQZFBSLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(N2C(C(Cl)(Cl)Cl)O)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethylphenyl)acetamide](/img/structure/B5152543.png)
![methyl [2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetate hydrochloride](/img/structure/B5152549.png)
![diethyl 5',5',9'-trimethyl-6'-propionyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate](/img/structure/B5152555.png)
![tert-butyl [1-(3-pyridinylmethyl)-4-piperidinyl]carbamate](/img/structure/B5152562.png)
![ethyl 1-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)-4-piperidinecarboxylate](/img/structure/B5152569.png)
![ethyl (2-bromo-4-{[1-(4-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5152570.png)
![1-benzyl-N-[2-(3-chlorophenyl)ethyl]-4-piperidinamine](/img/structure/B5152584.png)

![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}cyclooctanamine](/img/structure/B5152604.png)

![4-[(4-methyl-1-piperazinyl)methyl]quinoline](/img/structure/B5152619.png)
![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-[2-(2-oxo-1-piperidinyl)ethyl]acetamide](/img/structure/B5152622.png)
![N-(2,5-dichlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5152623.png)
![1,8-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate](/img/structure/B5152639.png)